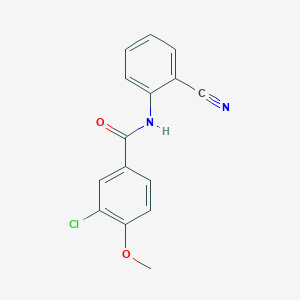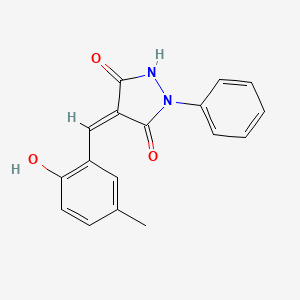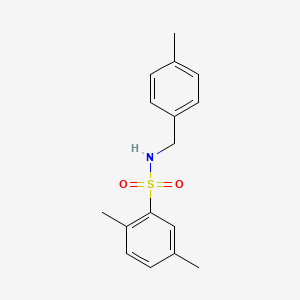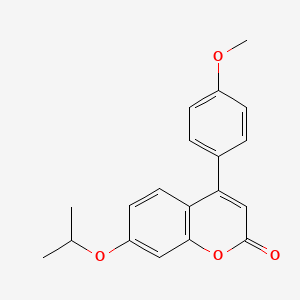![molecular formula C20H18N4O B5697030 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is a chemical compound that belongs to the tetrazole class of compounds. It has been studied extensively for its potential use in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is not fully understood. However, it is thought to inhibit the growth of microorganisms by disrupting their cell membranes. It may also interfere with the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has been shown to have low toxicity and is well-tolerated in laboratory animals. It does not appear to have any significant effects on the biochemical or physiological processes of the animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial compounds on a variety of microorganisms. However, one limitation is that it may not be effective against all strains of microorganisms and may require higher concentrations to achieve antimicrobial activity.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole. One area of interest is its potential use as a therapeutic agent for the treatment of microbial infections. It may also have potential as a fungicide for agricultural applications. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
In conclusion, 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is a unique chemical compound that has potential applications in scientific research. Its broad-spectrum antimicrobial activity, low toxicity, and well-tolerated nature make it an attractive candidate for further study. With continued research, it may have significant implications for the treatment of microbial infections and other applications.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole can be achieved by reacting 2,4-dimethylphenylhydrazine with 2-naphthol in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium azide to produce the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has been studied extensively for its potential use in scientific research. It has been shown to have antimicrobial activity against a variety of bacterial strains, including gram-positive and gram-negative bacteria. It also has antifungal activity against several fungal strains, including Candida albicans.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(naphthalen-2-yloxymethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-7-10-19(15(2)11-14)24-20(21-22-23-24)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUDVVJUIWMWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
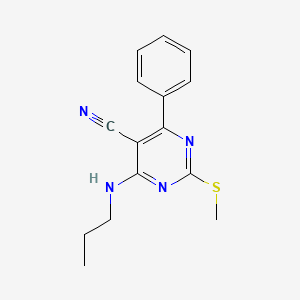

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
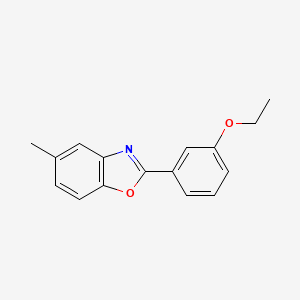
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
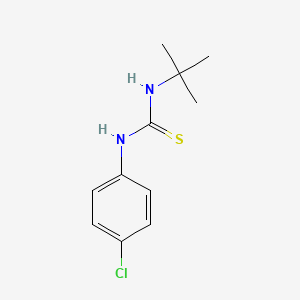
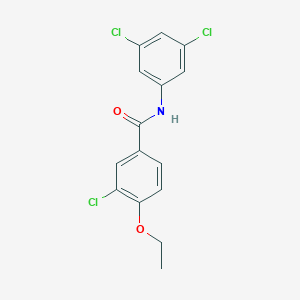
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
